![molecular formula C17H13Cl2NO2S2 B2966307 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole CAS No. 672951-35-8](/img/structure/B2966307.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
Descripción
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 2 and a 2,3-dichloro-4-(ethylsulfonyl)phenyl group at position 2.
Propiedades
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-phenyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S2/c1-2-24(21,22)14-9-8-12(15(18)16(14)19)13-10-23-17(20-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTQIAQYQMZDRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS: 672951-35-8) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring, chlorinated phenyl groups, and an ethylsulfonyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The molecular formula of this compound is C17H13Cl2NO2S2, with a molecular weight of 398.33 g/mol. It has been noted for its stability and solubility in various organic solvents, which facilitates its use in biological assays.
Property | Value |
---|---|
Molecular Formula | C17H13Cl2NO2S2 |
Molecular Weight | 398.33 g/mol |
Purity | >90% |
Biological Activities
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and anticonvulsant properties.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat . The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds .
Case Study:
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, it was found that the introduction of halogen atoms at specific positions significantly increased the cytotoxicity against cancer cells. The compound's ability to interact with Bcl-2 proteins through hydrophobic contacts was also highlighted as a mechanism for its anticancer effects .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been widely reported. Compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against Staphylococcus aureus .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.9 |
Pseudomonas aeruginosa | 31.2 |
Anticonvulsant Activity
Thiazole derivatives are also being explored for their anticonvulsant properties. In experimental models, certain thiazoles have been shown to eliminate tonic extensor phases and provide protection against convulsive seizures . The SAR analysis suggests that modifications at the phenyl ring can enhance anticonvulsant efficacy.
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Thiazole Derivatives
Key Observations :
- Lipophilicity : The dichlorophenyl group contributes to higher lipophilicity than fluorophenyl or methoxyphenyl analogs (e.g., compounds 9b and 9e in ), which may influence membrane permeability .
- Thermal Stability : Melting points for chloromethyl-substituted thiazoles (49–69°C) suggest moderate stability, whereas bulkier substituents (e.g., bromophenyl in 9c) may increase melting points due to enhanced intermolecular interactions .
Structural and Crystallographic Insights
and emphasize the planarity of thiazole derivatives, except for perpendicularly oriented fluorophenyl groups. The target compound’s dichlorophenyl and ethylsulfonyl substituents may adopt a similar planar conformation, stabilizing π-π stacking interactions in crystal lattices .
Q & A
Q. What are the common synthetic routes for preparing 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of appropriately substituted precursors. For example, thiazole formation may employ a Hantzsch-type reaction, where a β-keto ester or nitrile reacts with a thiourea derivative. Key steps include:
- Substituted phenyl precursor preparation : Reacting 2,3-dichloro-4-(ethylsulfonyl)benzaldehyde with thioamides or thioureas under reflux in ethanol or DMF.
- Cyclization : Using catalysts like Lawesson’s reagent to promote thiazole ring closure, as seen in analogous thiazole syntheses .
- Optimization : Adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time (12–24 hours), and temperature (80–120°C) to maximize yield. Crystallization from ethanol/water mixtures often purifies the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Identify substituent environments. For example, the ethylsulfonyl group’s methylene protons resonate at δ ~3.5–4.0 ppm, while aromatic protons on the dichlorophenyl ring appear as multiplets in δ 7.2–8.1 ppm .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .
- Mass spectrometry (ESI or EI) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonyl and thiazole groups .
Q. How is single-crystal X-ray diffraction applied to resolve the compound’s structure, and what challenges arise during refinement?
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields suitable crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
- Refinement : SHELXL software refines anisotropic displacement parameters. Challenges include handling disorder in the ethylsulfonyl group or thiazole ring, requiring constraints or restraints during refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in anticancer assays?
Discrepancies may arise from:
- Cell line variability : Test across multiple lines (e.g., NCI-60 panel) to assess selectivity .
- Solubility issues : Use DMSO/PBS co-solvents with concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
- Statistical validation : Replicate experiments with independent syntheses to rule out batch-specific impurities .
Q. What computational strategies are employed to predict the compound’s reactivity and interactions with biological targets?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials, highlighting nucleophilic/electrophilic sites (e.g., sulfonyl oxygen) .
- Molecular docking : Simulate binding to kinases or tubulin using AutoDock Vina. Focus on π-π stacking between the phenyl group and aromatic residues (e.g., Tyr in kinase ATP pockets) .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., sulfonyl-O⋯Lys interactions) .
Q. What methodologies address low yields in large-scale synthesis, and how are byproducts minimized?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps, reducing side reactions like over-oxidation .
- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Byproduct analysis : Use LC-MS to detect chlorinated byproducts (e.g., di-chloro adducts) and adjust stoichiometry of Lawesson’s reagent .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.